Methyl 4-ethyl-3-nitrobenzoate
Overview
Description
Methyl 4-ethyl-3-nitrobenzoate is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid, where the hydrogen atom at the para position relative to the carboxyl group is replaced by an ethyl group, and the meta position is substituted with a nitro group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Scientific Research Applications
Methyl 4-ethyl-3-nitrobenzoate is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 4-ethyl-3-nitrobenzoate is a nitro compound, and nitro compounds are a very important class of nitrogen derivatives . The primary targets of nitro compounds are typically biological macromolecules such as proteins and DNA.
Mode of Action
The mode of action of nitro compounds involves the nitro group, −NO2 . The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the molecule. Nitro compounds can undergo various reactions, including reduction to amines and displacement reactions . .
Biochemical Pathways
Nitro compounds can participate in various biochemical pathways due to their reactivity . They can undergo enzymatic reduction in biological systems, leading to the formation of reactive species that can cause cellular damage.
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Nitro compounds, due to their polarity, generally have lower volatility and may have different absorption and distribution properties compared to non-polar compounds . .
Result of Action
The result of the action of nitro compounds can vary depending on their specific targets and mode of action. They can cause changes at the molecular and cellular level, potentially leading to various biological effects . .
Action Environment
The action of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For example, nitro compounds can be sensitive to heat and light, which can influence their stability and reactivity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-ethyl-3-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. One common method involves the nitration of methyl 4-ethylbenzoate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures (0-10°C) to control the exothermic nature of the nitration process .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation: The ethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Methyl 4-ethyl-3-aminobenzoate.
Substitution: Various esters depending on the nucleophile used.
Oxidation: Methyl 4-carboxy-3-nitrobenzoate.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-3-nitrobenzoate
- Methyl 3-nitrobenzoate
- Ethyl 4-nitrobenzoate
Uniqueness
Methyl 4-ethyl-3-nitrobenzoate is unique due to the presence of both an ethyl group and a nitro group on the benzene ring. This combination of substituents provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-ethyl-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-7-4-5-8(10(12)15-2)6-9(7)11(13)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGPCEXMZGXMLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620389 | |
Record name | Methyl 4-ethyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51885-79-1 | |
Record name | Methyl 4-ethyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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